2-chlorobenzenediazonium;chloride
CAS No.: 89-90-7
Cat. No.: VC16983927
Molecular Formula: C6H4Cl2N2
Molecular Weight: 175.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89-90-7 |
|---|---|
| Molecular Formula | C6H4Cl2N2 |
| Molecular Weight | 175.01 g/mol |
| IUPAC Name | 2-chlorobenzenediazonium;chloride |
| Standard InChI | InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1 |
| Standard InChI Key | ASAXBSZZWZWZBV-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Chlorobenzenediazonium chloride consists of a benzene ring substituted with a chlorine atom at the ortho position and a diazonium group () at the para position, paired with a chloride ion () to maintain charge neutrality . The diazonium group’s linear geometry and high electrophilicity render the compound highly reactive, particularly in aqueous or acidic media.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Chlorobenzenediazonium | |
| Molecular Formula | ||
| Molecular Weight | 175.01 g/mol | |
| CAS Number | 89-90-7 | |
| Stability | Thermally unstable; stabilized in acidic, low-temperature conditions |
Spectroscopic Characterization
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NMR Spectroscopy: The NMR spectrum of 2-chlorobenzenediazonium chloride exhibits distinct aromatic proton resonances between ppm, with splitting patterns indicative of ortho-substitution .
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Infrared (IR) Spectroscopy: Strong absorption bands at correspond to the diazonium group’s stretching vibration .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The diazotization of 2-chloroaniline () represents the primary route to 2-chlorobenzenediazonium chloride. The reaction proceeds via the following steps:
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Diazotization: 2-Chloroaniline reacts with sodium nitrite () in hydrochloric acid () at :
This exothermic reaction requires precise temperature control to prevent decomposition .
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Isolation: The product precipitates as a crystalline solid and is filtered under reduced pressure.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | Prevents diazonium salt decomposition | |
| HCl Concentration | 3 M | Ensures protonation of nitrous acid |
| Reaction Time | 30 - 60 minutes | Maximizes conversion |
Industrial Manufacturing
Industrial processes scale the diazotization reaction using continuous-flow reactors to enhance safety and yield. Key modifications include:
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Stabilization: Zinc chloride () or tetrafluoroboric acid () is added to form stable complexes (e.g., ) .
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Waste Management: Off-gas scrubbers neutralize toxic byproducts, as demonstrated in pilot-scale studies .
Reactivity and Mechanistic Insights
Electrophilic Substitution
The diazonium group’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack. For example, in the presence of titanium(III) chloride (), 2-chlorobenzenediazonium chloride couples with 1,4-phenylenediamine to form biphenyl-2,5-diamine derivatives :
Radical Pathways
Under reducing conditions, the compound generates aryl radicals (), which participate in chain reactions. For instance, electrochemical reduction proceeds via two single-electron transfers :
Decomposition and Byproduct Formation
Thermal or photolytic decomposition yields chlorobenzene () and nitrogen gas ():
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Chlorobenzenediazonium chloride is a precursor to mitotane (), an antineoplastic agent used in adrenal carcinoma therapy. The compound undergoes Ullmann coupling with dichlorobenzene to form the mitotane backbone .
Polymer and Dye Synthesis
The compound’s reactivity enables the synthesis of azo dyes and conductive polymers. For example, coupling with β-naphthol produces Sudan I, a vibrant orange-red dye .
Table 3: Representative Reactions and Products
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Sandmeyer Reaction | 2-Chlorobenzonitrile | 75% | |
| Gomberg-Bachmann Coupling | Benzene | 2-Chlorobiphenyl | 60% |
| Azo Coupling | β-Naphthol | 1-(2-Chlorophenylazo)-2-naphthol | 85% |
Recent Research Advances
Radical Suppression Techniques
Adding 1,1-diphenylethene as a radical chain suppressor enables ionic displacement reactions, converting 2-chlorobenzenediazonium acetate into hydroxybenzenediazonium salts .
Electrochemical Applications
Studies demonstrate the compound’s utility in modifying electrode surfaces via aryl radical grafting, enhancing conductivity in biosensors .
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